molecular formula C5H6Cl2N2 B11764599 2-Chloro-5-methylpyrimidine hydrochloride

2-Chloro-5-methylpyrimidine hydrochloride

Cat. No.: B11764599
M. Wt: 165.02 g/mol
InChI Key: PGISYGOJJVJSMG-UHFFFAOYSA-N
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Description

2-Chloro-5-methylpyrimidine hydrochloride is a chemical compound with the molecular formula C5H5ClN2·HCl. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is widely used in organic synthesis, serving as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methylpyrimidine hydrochloride typically involves the chlorination of 5-methylpyrimidine. One common method includes the reaction of 5-methylpyrimidine with phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:

5-Methylpyrimidine+POCl32-Chloro-5-methylpyrimidine+HCl\text{5-Methylpyrimidine} + \text{POCl}_3 \rightarrow \text{2-Chloro-5-methylpyrimidine} + \text{HCl} 5-Methylpyrimidine+POCl3​→2-Chloro-5-methylpyrimidine+HCl

The resulting 2-Chloro-5-methylpyrimidine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance reaction rates and yields while maintaining stringent control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methylpyrimidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-methylpyrimidine hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylpyrimidine hydrochloride largely depends on its application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients (APIs). The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylpyrimidine
  • 2-Chloro-6-methylpyrimidine
  • 2-Chloro-5-fluoropyrimidine

Uniqueness

2-Chloro-5-methylpyrimidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic pathways .

Properties

Molecular Formula

C5H6Cl2N2

Molecular Weight

165.02 g/mol

IUPAC Name

2-chloro-5-methylpyrimidine;hydrochloride

InChI

InChI=1S/C5H5ClN2.ClH/c1-4-2-7-5(6)8-3-4;/h2-3H,1H3;1H

InChI Key

PGISYGOJJVJSMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)Cl.Cl

Origin of Product

United States

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